4-(4-sulfophenyl)benzoic Acid
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Overview
Description
4-(4-sulfophenyl)benzoic acid is an organic compound with the molecular formula C13H10O5S. It is a derivative of benzoic acid, where a sulfonic acid group is attached to the para position of the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-sulfophenyl)benzoic acid typically involves the sulfonation of benzoic acid derivatives. One common method is the reaction of 4-aminobenzoic acid with sulfuric acid, followed by oxidation to introduce the sulfonic acid group. The reaction conditions often include:
Temperature: Elevated temperatures to facilitate the sulfonation reaction.
Catalysts: Sulfuric acid or other strong acids to promote the reaction.
Solvents: Water or other polar solvents to dissolve the reactants.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: High-purity benzoic acid and sulfuric acid.
Reaction Control: Automated systems to monitor temperature, pressure, and reaction time.
Purification: Crystallization or recrystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
4-(4-sulfophenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation Products: Further oxidized sulfonic acid derivatives.
Reduction Products: Reduced forms of the sulfonic acid group, such as sulfinic acids.
Substitution Products: Various substituted benzoic acid derivatives with different functional groups.
Scientific Research Applications
4-(4-sulfophenyl)benzoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Employed in biochemical assays and as a reagent in enzyme studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-sulfophenyl)benzoic acid involves its interaction with various molecular targets. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s reactivity and binding affinity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways by modifying receptor activity.
Comparison with Similar Compounds
Similar Compounds
4-sulfobenzoic acid: Similar structure but lacks the additional phenyl ring.
4-aminobenzoic acid: Precursor in the synthesis of 4-(4-sulfophenyl)benzoic acid.
Benzenesulfonic acid: Contains a sulfonic acid group but differs in the overall structure.
Uniqueness
This compound is unique due to its dual functional groups (carboxylic acid and sulfonic acid) attached to the aromatic rings. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
4-(4-sulfophenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5S/c14-13(15)11-3-1-9(2-4-11)10-5-7-12(8-6-10)19(16,17)18/h1-8H,(H,14,15)(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWULGFUNKQJPNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409245 |
Source
|
Record name | [1,1'-Biphenyl]-4-carboxylicacid, 4'-sulfo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114879-31-1 |
Source
|
Record name | [1,1'-Biphenyl]-4-carboxylicacid, 4'-sulfo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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